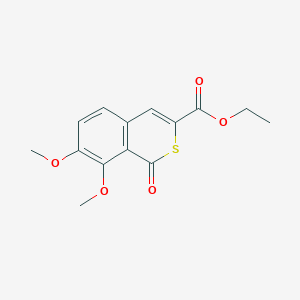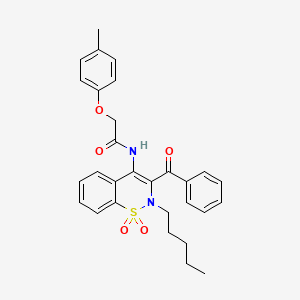![molecular formula C32H32N2O6 B11584612 4-(1-benzofuran-2-ylcarbonyl)-5-[4-(benzyloxy)-3-methoxyphenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11584612.png)
4-(1-benzofuran-2-ylcarbonyl)-5-[4-(benzyloxy)-3-methoxyphenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-BENZOFURAN-2-CARBONYL)-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features multiple functional groups, including benzofuran, benzyl ether, methoxy, dimethylamino, and hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Ether Group: This step often involves the reaction of a phenol derivative with benzyl chloride in the presence of a base.
Formation of the Pyrrolidinone Ring: This step might involve the cyclization of an appropriate amide or imine precursor.
Introduction of the Dimethylamino Group: This can be achieved through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction might yield alcohols.
科学研究应用
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It might serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used to study biological pathways and interactions.
Drug Development: It might serve as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use in the treatment of diseases due to its biological activity.
Diagnostic Tools: Use in imaging and diagnostic assays.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: Use as a precursor or intermediate in the production of other chemicals.
作用机制
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would be identified through experimental studies such as binding assays, enzymatic assays, and cellular studies.
相似化合物的比较
Similar Compounds
- 4-(1-Benzofuran-2-carbonyl)-5-phenyl-1-(3-dimethylaminopropyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
- 4-(1-Benzofuran-2-carbonyl)-5-(4-methoxyphenyl)-1-(3-dimethylaminopropyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 4-(1-BENZOFURAN-2-CARBONYL)-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which might confer unique chemical and biological properties. This could make it particularly valuable in applications where these properties are advantageous.
属性
分子式 |
C32H32N2O6 |
|---|---|
分子量 |
540.6 g/mol |
IUPAC 名称 |
3-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-2-(3-methoxy-4-phenylmethoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C32H32N2O6/c1-33(2)16-9-17-34-29(23-14-15-25(26(19-23)38-3)39-20-21-10-5-4-6-11-21)28(31(36)32(34)37)30(35)27-18-22-12-7-8-13-24(22)40-27/h4-8,10-15,18-19,29,36H,9,16-17,20H2,1-3H3 |
InChI 键 |
ARFGUICVEDKKHM-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-5-(3-fluorobenzylidene)-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11584536.png)
![ethyl {3-[(Z)-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B11584544.png)
![1-(4-Nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11584549.png)
![6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one](/img/structure/B11584551.png)
![N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11584563.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-nitrobenzamide](/img/structure/B11584570.png)
![Ethyl 2-[({[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11584576.png)
![(2Z)-6-(4-chlorobenzyl)-2-[4-(diethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11584581.png)

![N-(3-chloro-4-methylphenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11584590.png)
![Dipropyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate](/img/structure/B11584606.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11584608.png)
![{4-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11584610.png)
